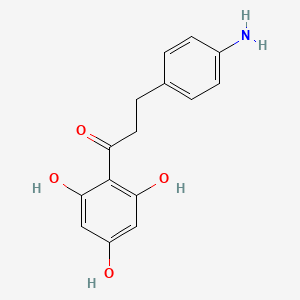
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, commonly known as 3AP-1-one, is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in medical research and drug development. 3AP-1-one is a synthetic compound consisting of an aminophenyl group attached to a trihydroxyphenylpropane moiety. This molecule has been found to exhibit a wide range of biological activities, such as antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves the condensation of 4-aminobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst to form the desired product.
Starting Materials
4-aminobenzaldehyde, 2,4,6-trihydroxyacetophenone, Catalyst
Reaction
Step 1: Dissolve 4-aminobenzaldehyde (1.0 g, 7.4 mmol) and 2,4,6-trihydroxyacetophenone (1.5 g, 7.4 mmol) in ethanol (20 mL) and add a suitable catalyst (0.1 g)., Step 2: Heat the reaction mixture under reflux for 4 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain the desired product (yield: 80%).
Applications De Recherche Scientifique
3AP-1-one has a wide range of potential applications in medical research and drug development. It has been studied for its antioxidant and anti-inflammatory properties, and has been found to be effective in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 3AP-1-one has been shown to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
Mécanisme D'action
The precise mechanism of action of 3AP-1-one is not yet fully understood, however, it is thought to act by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, thus potentially reducing their toxicity.
Effets Biochimiques Et Physiologiques
3AP-1-one has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 3AP-1-one can scavenge free radicals, inhibit the activity of pro-inflammatory cytokines, and modulate the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3AP-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and its synthesis can be easily performed in a multi-step reaction. In addition, 3AP-1-one has been found to possess a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations to the use of 3AP-1-one in laboratory experiments. For example, it is not yet fully understood how 3AP-1-one acts on a cellular level, and further research is needed to elucidate its mechanism of action.
Orientations Futures
The potential applications of 3AP-1-one in medical research and drug development are vast. Future research should focus on elucidating the precise mechanism of action of 3AP-1-one, as well as exploring its potential therapeutic effects in various diseases. In addition, further studies should be conducted to assess the safety and efficacy of 3AP-1-one in animal models and clinical trials. Finally, the synthesis of 3AP-1-one should be optimized to reduce the cost and improve the yield of the compound.
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZJJMWJHZYSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester](/img/no-structure.png)
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)
![2-amino-9-[3-(chloromethyl)-4-hydroxybutyl]-1H-purin-6-one](/img/structure/B1145070.png)
